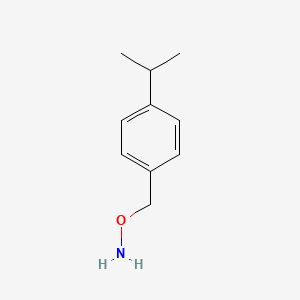
3-(2-Aminoethyl)-1-methylpiperidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Aminoethyl)-1-methylpiperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of an aminoethyl group attached to the piperidine ring, which is further substituted with a methyl group and a hydroxyl group. The compound’s structure allows it to participate in various chemical reactions and makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-1-methylpiperidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpiperidin-3-one with ethylenediamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation, crystallization, or chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
3-(2-Aminoethyl)-1-methylpiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated piperidine derivative.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated piperidine derivatives.
Substitution: Formation of N-substituted piperidine derivatives.
科学的研究の応用
3-(2-Aminoethyl)-1-methylpiperidin-3-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in modulating biological pathways and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a building block for the development of new materials.
作用機序
The mechanism of action of 3-(2-Aminoethyl)-1-methylpiperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound may also participate in signaling pathways by modulating the activity of neurotransmitters or other signaling molecules.
類似化合物との比較
Similar Compounds
Tryptamine: An indolamine metabolite with a similar aminoethyl group, known for its role as a neurotransmitter and its presence in various psychoactive substances.
Serotonin: A monoamine neurotransmitter with a similar structure, involved in regulating mood, cognition, and various physiological processes.
Aminoethylpiperazine: A derivative of piperazine with similar functional groups, used in the production of epoxy curing agents and other industrial applications.
Uniqueness
3-(2-Aminoethyl)-1-methylpiperidin-3-ol is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its combination of an aminoethyl group, a methyl group, and a hydroxyl group allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in various synthetic pathways.
特性
分子式 |
C8H18N2O |
|---|---|
分子量 |
158.24 g/mol |
IUPAC名 |
3-(2-aminoethyl)-1-methylpiperidin-3-ol |
InChI |
InChI=1S/C8H18N2O/c1-10-6-2-3-8(11,7-10)4-5-9/h11H,2-7,9H2,1H3 |
InChIキー |
VWFMUGKDAJFRKI-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC(C1)(CCN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-N-[(4-formylphenyl)methyl]propanamide](/img/structure/B13154720.png)




![2-bromo-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B13154755.png)

![N-[(3-Hydroxy-3-pyrrolidinyl)methyl]acetamide](/img/structure/B13154774.png)
![[Oxybis(methylene)]bis(triphenylphosphanium) dichloride](/img/structure/B13154777.png)


![1-[1-(Aminomethyl)cyclopropyl]cycloheptan-1-ol](/img/structure/B13154793.png)


